2-{(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, such as minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative .
Scientific Research Applications
2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrimidine derivatives, such as:
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- Indole derivatives with similar aromatic structures .
Uniqueness
What sets 2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C18H13N3O6 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-[(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13N3O6/c1-10(22)11-2-4-12(5-3-11)14-8-6-13(27-14)7-9-15-19-17(23)16(21(25)26)18(24)20-15/h2-9H,1H3,(H2,19,20,23,24)/b9-7+ |
InChI Key |
MKLNNGDKCVQPCC-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Origin of Product |
United States |
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